molecular formula C17H18O3 B455591 Methyl 4-[(4-ethylphenoxy)methyl]benzoate CAS No. 438531-22-7

Methyl 4-[(4-ethylphenoxy)methyl]benzoate

Cat. No.: B455591
CAS No.: 438531-22-7
M. Wt: 270.32g/mol
InChI Key: PDFMDHNDDSKTNE-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethylphenoxy)methyl]benzoate: is an organic compound with the molecular formula C17H18O3 It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a methyl group and a 4-ethylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-ethylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-[(4-ethylphenoxy)methyl]benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: Methyl 4-[(4-ethylphenoxy)methyl]benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials and chemical compounds.

Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and lipases. It can also be employed in the design of bioactive molecules for pharmaceutical research.

Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including fragrances, flavorings, and polymer additives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and can influence various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 4-[(4-methoxyphenoxy)methyl]benzoate
  • Methyl 4-[(4-chlorophenoxy)methyl]benzoate
  • Methyl 4-[(4-bromophenoxy)methyl]benzoate

Comparison: Methyl 4-[(4-ethylphenoxy)methyl]benzoate is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methoxy, chloro, bromo), the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

methyl 4-[(4-ethylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFMDHNDDSKTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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